molecular formula C10H17NO B6613920 N-[2-(1-cyclohexenyl)ethyl]acetamide CAS No. 51072-38-9

N-[2-(1-cyclohexenyl)ethyl]acetamide

Cat. No.: B6613920
CAS No.: 51072-38-9
M. Wt: 167.25 g/mol
InChI Key: JQVSJEIFXUFIGW-UHFFFAOYSA-N
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Description

N-[2-(1-cyclohexenyl)ethyl]acetamide is an organic compound that belongs to the class of acetamides. It has the molecular formula C10H17NO and a molecular weight of 167.25 g/mol. This compound is characterized by the presence of a cyclohexenyl group attached to an ethyl chain, which is further connected to an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-cyclohexenyl)ethyl]acetamide can be achieved through various methods. One common approach involves the reaction of cyclohexene with ethylamine to form the intermediate N-(2-cyclohexenyl)ethylamine. This intermediate is then acetylated using acetic anhydride to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale batch reactions. The process begins with the preparation of the intermediate N-(2-cyclohexenyl)ethylamine, followed by its acetylation. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-cyclohexenyl)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, amines, alcohols, and various substituted derivatives .

Scientific Research Applications

N-[2-(1-cyclohexenyl)ethyl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(1-cyclohexenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(cyclohexylamino)ethyl]acetamide: Similar in structure but with a cyclohexylamino group instead of a cyclohexenyl group.

    N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide:

Uniqueness

N-[2-(1-cyclohexenyl)ethyl]acetamide is unique due to its cyclohexenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-9(12)11-8-7-10-5-3-2-4-6-10/h5H,2-4,6-8H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVSJEIFXUFIGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901280674
Record name N-[2-(1-Cyclohexen-1-yl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901280674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51072-38-9
Record name N-[2-(1-Cyclohexen-1-yl)ethyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51072-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(1-Cyclohexen-1-yl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901280674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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